

2-Amino-4-iodopyrimidine: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Amino-4-iodopyrimidine
CAS No.:	815610-16-3
Cat. No.:	B1521732

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Executive Summary

2-Amino-4-iodopyrimidine (CAS: 815610-16-3) is a critical halogenated heterocyclic intermediate used primarily in the discovery of kinase inhibitors and nucleoside analogs. Its structural uniqueness lies in the C4-iodine substituent, which serves as a highly reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), offering superior reactivity compared to its chlorinated counterparts due to the weaker C-I bond.

This guide provides a comprehensive technical analysis of the molecule, distinguishing it from common isomers, detailing its synthesis via halogen exchange, and outlining validated protocols for its application in medicinal chemistry.

Part 1: Physicochemical Profile & Identity[1][2]

The precise identification of this scaffold is critical, as it is frequently confused with its isomer, 2-amino-5-iodopyrimidine. The C4-iodo position is activated for nucleophilic aromatic substitution (

) and oxidative addition by transition metals, whereas the C5 position is electronically distinct and less reactive to

Core Data Table[1][3]

Property	Specification
IUPAC Name	4-Iodopyrimidin-2-amine
Common Name	2-Amino-4-iodopyrimidine
CAS Number	815610-16-3
Molecular Formula	
Molecular Weight	221.00 g/mol
Exact Mass	220.9450
Appearance	Off-white to pale yellow solid (Light Sensitive)
Solubility	Soluble in DMSO, DMF; sparingly soluble in DCM, Water
pKa (Calculated)	~3.5 (Pyridine N), ~13 (Amine)
Isomer Warning	Do NOT confuse with:• 2-Amino-5-iodopyrimidine (CAS 1445-39-2)• 2-Amino-4-iodopyridine (CAS 552331-00-7)

Part 2: Synthetic Utility & Mechanism[4][5][6]

The utility of **2-amino-4-iodopyrimidine** stems from the lability of the C–I bond. In drug discovery, this intermediate allows for the late-stage introduction of complex aryl or heteroaryl motifs onto the pyrimidine core.

Reactivity Logic

- Enhanced Oxidative Addition: The C–I bond energy (~50 kcal/mol) is significantly lower than that of C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol). This allows oxidative addition to Pd(0) to

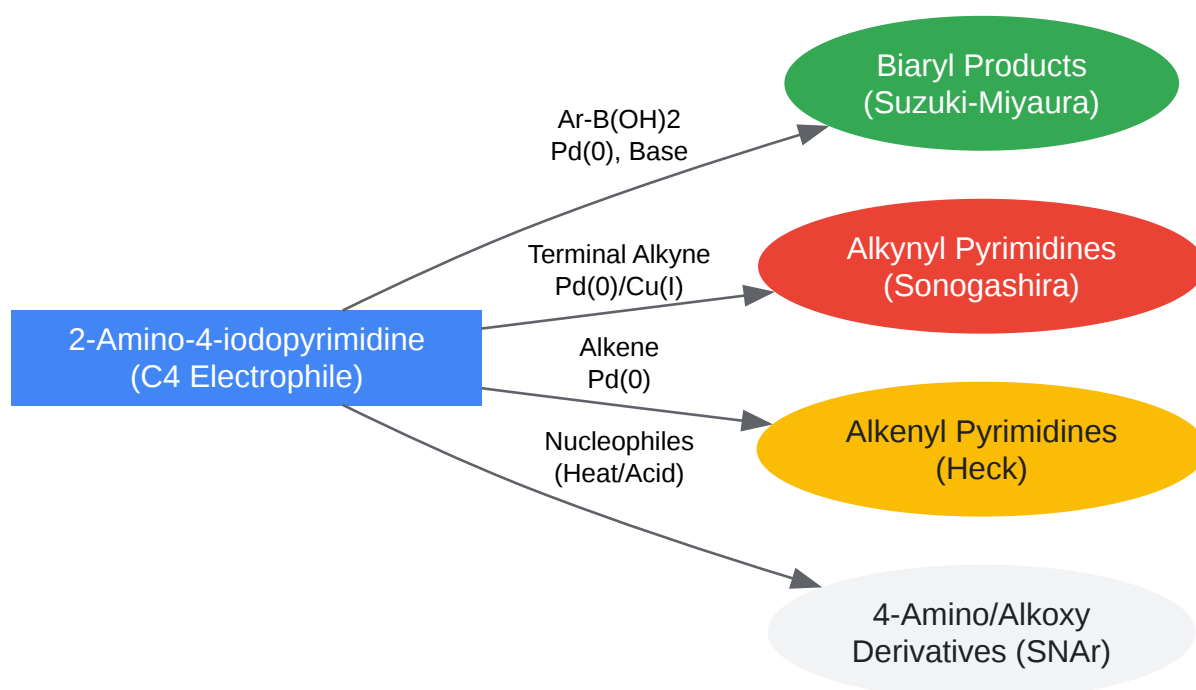
occur under milder conditions, preserving sensitive functional groups on the coupling partner.

[1]

- Regioselectivity: In 2,4-dihalopyrimidines, the C4 position is more electrophilic than C2 or C6. However, in **2-amino-4-iodopyrimidine**, the C2-amino group acts as an electron-donating group (EDG), slightly deactivating the ring but directing sterically demanding couplings away from the N1/N3 nitrogens.

Pathway Visualization

The following diagram maps the divergent synthetic pathways accessible from this core scaffold.



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Figure 1: Divergent synthetic pathways. The C4-Iodo position serves as a universal acceptor for carbon-carbon bond formation.

Part 3: Synthesis & Purification Protocols[1]

While 2-amino-4-chloropyrimidine is widely available, the iodo derivative is often required for difficult couplings. The most robust synthesis involves a Finkelstein-type halogen exchange

using hydriodic acid (HI).

Protocol A: Synthesis from 2-Amino-4-chloropyrimidine

Note: This reaction relies on the protonation of the pyrimidine ring to activate the C4-Cl bond for displacement by iodide.

Reagents:

- 2-Amino-4-chloropyrimidine (1.0 eq)
- Hydriodic acid (HI), 57% aqueous solution (5.0 eq)
- Sodium Iodide (NaI) (0.5 eq - optional catalyst)

Step-by-Step Methodology:

- Setup: Charge a round-bottom flask with 2-amino-4-chloropyrimidine.
- Acidification: Slowly add 57% aqueous HI at

. The reaction is exothermic; maintain temperature control.^[1]
- Displacement: Heat the mixture to

for 4–6 hours. Monitor by LCMS (looking for mass shift from 129/131 to 221).
- Quench: Cool to room temperature. Neutralize carefully with saturated

or

solution until pH ~8. Caution: Evolution of

gas.
- Workup: A precipitate should form. Filter the solid.^{[1][2][3]} If no precipitate, extract with Ethyl Acetate (

).

- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0–10% MeOH in DCM).
- Storage: Store in amber vials under Argon at

. Iodides degrade to

(purple/brown) upon light exposure.

Protocol B: Application (Suzuki-Miyaura Coupling)

This protocol validates the activity of the synthesized material.

Reagents:

- **2-Amino-4-iodopyrimidine** (1.0 eq)
- Aryl Boronic Acid (

) (1.2 eq)
- Catalyst:

(5 mol%)
- Base:

(2M aqueous, 3.0 eq)
- Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Workflow:

- Combine halide, boronic acid, and Pd catalyst in a microwave vial or pressure tube.
- Evacuate and backfill with

(

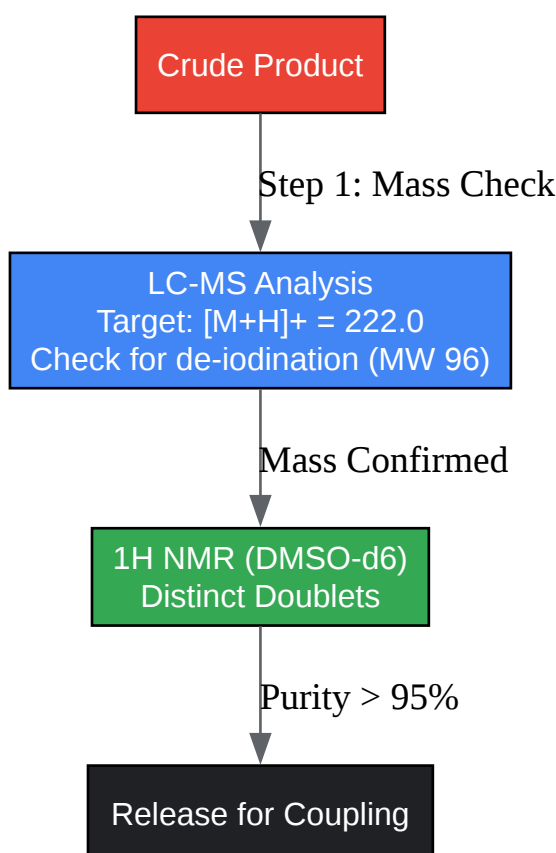
).[1]

- Add degassed DME and aqueous base.[1]
- Heat to
(oil bath) or
(microwave, 30 min).
- Filter through Celite to remove Pd black.[1]
- Concentrate and purify.[1][2][3][4]

Part 4: Quality Control & Analytics

Trustworthiness in synthesis requires rigorous characterization.[1] The following analytical profile validates the identity of **2-amino-4-iodopyrimidine**.

Analytical Workflow Diagram



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Figure 2: Quality Control Decision Tree.

Expected NMR Profile (-DMSO)

- ~8.0 ppm (1H, d, J=5.0 Hz): H6 proton.[5] It is most deshielded due to proximity to the ring nitrogen.[1]
- ~7.1 ppm (1H, d, J=5.0 Hz): H5 proton. Upfield from H6 due to the shielding effect of the iodine atom (heavy atom effect) relative to the nitrogen.
- ~6.8 ppm (2H, br s):
protons.[5] Broad singlet, exchangeable with
.

Mass Spectrometry (ESI+)[2]

- Parent Ion:
.[1]
- Fragmentation: Loss of Iodine (
) is common in high-energy collisions.

References

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- To cite this document: BenchChem. [2-Amino-4-iodopyrimidine: Technical Profile & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1521732/docs#2-amino-4-iodopyrimidine-technical-profile-synthetic-utility\]](https://www.benchchem.com/product/b1521732/docs#2-amino-4-iodopyrimidine-technical-profile-synthetic-utility)

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